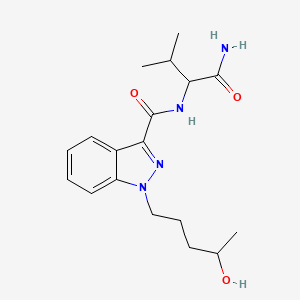
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA N-(4-hydroxypentyl) metabolite is expected to be a metabolite of AB-PINACA that would be detectable both in serum and in urine. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Identification and Characterization
Identification in Illegal Products : This compound has been identified as a designer drug in illegal products. Studies utilized techniques like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy for its identification (Uchiyama et al., 2012).
Characterization of Related Compounds : Research on similar compounds, including various synthetic cannabinoids, has been conducted to understand their structure and properties using advanced analytical methods (McLaughlin et al., 2016).
Metabolic Studies
Metabolism in Human Liver Microsomes : The metabolism of this compound and its derivatives has been studied using human liver microsomes. Key metabolic transformations identified include N-dealkylation and hydroxylation (Li et al., 2018).
Metabolic Stability and Profiling : The metabolic stability of these compounds has been investigated, with findings showing intermediate clearance and identification of various metabolites in human hepatocytes and urine (Wohlfarth et al., 2015).
Pharmacological Evaluation
Receptor Agonist Activities : Some derivatives of this compound have been evaluated as CB1/CB2 receptor agonists. This includes studies on the different activities of enantiomers of these synthetic cannabinoids (Doi et al., 2017).
Discovery of Orexant and Anorexant Agents : A study explored the potential of indazole scaffold derivatives as orexant and anorexant agents, indicating a role in controlling feeding behavior (Dimmito et al., 2019).
Forensic Toxicology
Identification in Cadaver Urine Samples : This compound's presence has been identified in urine samples from human cadavers using liquid chromatography-tandem mass spectrometry, highlighting its forensic relevance (Minakata et al., 2017).
Differentiation of Positional Isomers : A study demonstrated the differentiation of AB-FUBINACA positional isomers using mass spectrometry, an important aspect in forensic analysis (Murakami et al., 2016).
Eigenschaften
Produktname |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide |
|---|---|
Molekularformel |
C18H26N4O3 |
Molekulargewicht |
346.2 |
IUPAC-Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-11(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-7-12(3)23/h4-5,8-9,11-12,15,23H,6-7,10H2,1-3H3,(H2,19,24)(H,20,25) |
InChI-Schlüssel |
FKWGAWHIQBKZHO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)O |
Synonyme |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



